Gentamicin B sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Betamicin sulfate is an aminoglycoside antibiotic used to treat a variety of bacterial infections. It is particularly effective against gram-negative bacteria and is often used in clinical settings to treat severe infections such as sepsis, pneumonia, and urinary tract infections . Betamicin sulfate is known for its broad-spectrum activity and is commonly administered intravenously, intramuscularly, or topically .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Betamicinsulfat wird durch einen Fermentationsprozess unter Verwendung des Bakteriums Micromonospora purpurea hergestellt . Der Fermentationsprozess ergibt ein Gemisch aus Gentamicin-Komponenten, die dann gereinigt werden, um Betamicinsulfat zu erhalten. Die Hauptkomponenten umfassen Gentamicin C1, C1a, C2 und C2a .

Industrielle Produktionsverfahren: Die industrielle Produktion von Betamicinsulfat beinhaltet eine großtechnische Fermentation, gefolgt von einer Reinigung mit chromatographischen Techniken. Hochleistungsflüssigkeitschromatographie (HPLC) mit geladener Aerosolerkennung wird üblicherweise verwendet, um die verschiedenen Komponenten von Betamicinsulfat zu trennen und zu quantifizieren . Das Verfahren stellt sicher, dass Verunreinigungen und Abbauprodukte entfernt werden, was zu einem hochreinen Endprodukt führt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Betamicinsulfat unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind essentiell, um die Struktur der Verbindung zu modifizieren und ihre therapeutischen Eigenschaften zu verbessern .

Häufige Reagenzien und Bedingungen:

Oxidation: Betamicinsulfat kann unter kontrollierten Bedingungen mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten oft nukleophile Reagenzien wie Amine oder Thiole.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen modifizierte Aminoglykosid-Derivate mit erhöhter antibakterieller Aktivität und reduzierter Toxizität .

Wissenschaftliche Forschungsanwendungen

Clinical Indications

Gentamicin B sulfate is indicated for the treatment of several serious infections:

- Bacteremia/Septicemia : Effective in managing life-threatening bloodstream infections.

- Meningitis : Used in combination with other antibiotics for central nervous system infections.

- Urinary Tract Infections : Particularly in complicated cases where other treatments may fail.

- Respiratory Tract Infections : Employed in severe pneumonia and bronchitis cases.

- Skin and Soft Tissue Infections : Including severe burns and infected wounds.

- Bone Infections : Effective against osteomyelitis when used appropriately .

Comprehensive Data Table

| Infection Type | Gentamicin Efficacy | Combination Therapy Recommended |

|---|---|---|

| Bacteremia/Septicemia | High | Yes (e.g., with beta-lactams) |

| Meningitis | Moderate | Yes |

| Urinary Tract Infections | High | Yes (if resistant organisms) |

| Respiratory Tract Infections | Moderate | Yes |

| Skin and Soft Tissue Infections | High | Optional |

| Bone Infections | High | Yes |

Gentamicin-Collagen Sponge for Diabetic Foot Ulcers

A randomized controlled trial investigated the efficacy of a gentamicin-collagen sponge in treating diabetic foot ulcers. The study included 88 episodes with a notable outcome where 73% achieved total clinical cure. Although the sponge did not significantly improve overall cure rates compared to controls, it was well tolerated and showed potential for faster healing .

Combination Therapy for Serious Infections

In cases of endocarditis caused by group D streptococci, gentamicin has been effectively used in conjunction with penicillin-type drugs. This combination enhances therapeutic outcomes by allowing gentamicin to penetrate bacterial cells more effectively .

Neonatal Sepsis

Clinical studies have demonstrated gentamicin's effectiveness in treating bacterial neonatal sepsis when used alongside other antibiotics. It has shown significant success in reducing mortality rates associated with severe infections in neonates .

Safety and Tolerability

While gentamicin is generally well tolerated, it is essential to monitor renal function due to potential nephrotoxicity. The risk of ototoxicity is also a concern, particularly with prolonged use or higher doses . Regular monitoring of drug levels can help mitigate these risks.

Wirkmechanismus

Betamicin sulfate exerts its effects by binding to the 30S subunit of the bacterial ribosome, inhibiting protein synthesis . This binding disrupts the ability of the ribosome to accurately read messenger RNA, leading to the production of faulty proteins and ultimately causing bacterial cell death . The primary molecular targets are the ribosomal RNA and associated proteins involved in the translation process .

Vergleich Mit ähnlichen Verbindungen

Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.

Ciprofloxacin: A quinolone antibiotic that targets bacterial DNA gyrase and topoisomerase IV, differing in its mode of action.

Cephalexin: A cephalosporin antibiotic that inhibits bacterial cell wall synthesis.

Uniqueness: Betamicin sulfate is unique due to its broad-spectrum activity against both gram-positive and gram-negative bacteria, its ability to be used in various forms (intravenous, intramuscular, topical), and its relatively low toxicity compared to other aminoglycosides .

Biologische Aktivität

Gentamicin B sulfate, a member of the aminoglycoside antibiotic family, is primarily used to treat a variety of serious bacterial infections. Its biological activity is characterized by its bactericidal properties against a broad spectrum of Gram-negative and some Gram-positive bacteria. This article explores the mechanisms of action, efficacy in various medical applications, and relevant research findings related to this compound.

Gentamicin exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome, which interferes with protein synthesis. This binding results in:

- Mistranslation of proteins : The antibiotic causes the incorporation of incorrect amino acids into proteins.

- Disruption of membrane integrity : Gentamicin increases membrane permeability, leading to cell lysis and death of the bacteria.

Additionally, recent studies suggest that gentamicin may bind to a secondary site on the ribosome, preventing ribosome recycling and maintaining a pool of inactive ribosomes that cannot initiate new protein synthesis .

Efficacy Against Bacterial Infections

This compound is effective against various bacterial pathogens, including:

- Gram-negative bacteria : Such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.

- Some Gram-positive bacteria : Including Staphylococcus aureus.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Pseudomonas aeruginosa | 2 |

| Staphylococcus aureus | 4 |

| Klebsiella pneumoniae | 1 |

1. Treatment of Infections

Gentamicin is commonly used to treat serious infections such as:

- Urinary tract infections

- Sepsis

- Pneumonia

- Intra-abdominal infections

2. Surgical Prophylaxis

Research indicates that gentamicin/collagen sponges can significantly reduce the risk of surgical site infections (SSI) in cardiac procedures. A meta-analysis revealed a pooled odds ratio (OR) of 0.59 for SSIs in patients receiving gentamicin sponges compared to controls .

Case Study: Gentamicin-Impregnated Collagen Sponge

A clinical case involving a patient with an infected lower limb wound demonstrated that using gentamicin-impregnated collagen sponges resulted in:

- Sustained release of gentamicin over seven days.

- Complete eradication of Pseudomonas aeruginosa after 24 hours.

- No adverse effects related to gentamicin toxicity were reported, highlighting its safety profile in localized applications .

Antifungal Activity

Recent studies have also explored the antifungal properties of gentamicin derivatives, particularly Gentamicin B1, which has shown significant activity against fungal pathogens like Fusarium and Aspergillus. The minimum inhibitory concentration (MIC) for Gentamicin B1 against these fungi was found to be as low as 0.4 µg/mL .

Study on Liposomal Gentamicin Delivery

A study demonstrated that encapsulating gentamicin in pH-sensitive liposomes increased its bioavailability significantly:

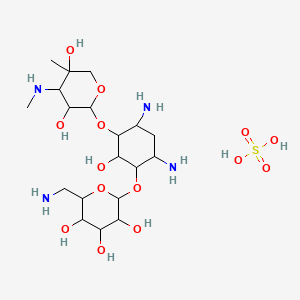

Eigenschaften

CAS-Nummer |

43169-50-2 |

|---|---|

Molekularformel |

C19H40N4O14S |

Molekulargewicht |

580.6 g/mol |

IUPAC-Name |

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid |

InChI |

InChI=1S/C19H38N4O10.H2O4S/c1-19(29)5-30-17(13(28)16(19)23-2)32-14-6(21)3-7(22)15(12(14)27)33-18-11(26)10(25)9(24)8(4-20)31-18;1-5(2,3)4/h6-18,23-29H,3-5,20-22H2,1-2H3;(H2,1,2,3,4)/t6-,7+,8-,9-,10+,11-,12-,13-,14+,15-,16-,17-,18-,19+;/m1./s1 |

InChI-Schlüssel |

DSKCFEUMUAHNEE-NYKBMUPHSA-N |

SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)N)O.OS(=O)(=O)O |

Isomerische SMILES |

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)N)O.OS(=O)(=O)O |

Kanonische SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)N)O.OS(=O)(=O)O |

Verwandte CAS-Nummern |

36889-15-3 (Parent) |

Synonyme |

gentamicin B gentamicin B sulfate gentamicin B1 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.